Introduction: A Versatile Building Block in Medicinal Chemistry
Introduction: A Versatile Building Block in Medicinal Chemistry
An In-Depth Technical Guide to Benzyl 3-hydroxyphenylacetate: Structure, Synthesis, and Applications in Drug Discovery
Benzyl 3-hydroxyphenylacetate is a phenolic ester that holds significant value for researchers in organic synthesis and drug development. While not a therapeutic agent itself, it serves as a crucial intermediate, combining the structural features of 3-hydroxyphenylacetic acid (3-HPAA) and a benzyl protecting group. The 3-HPAA core is of particular interest as it is a known gut microbiota metabolite of dietary flavonoids and has demonstrated intrinsic biological activity, including blood pressure-lowering effects[1]. The benzyl ester allows for the stable incorporation of this bioactive scaffold into more complex molecules, making Benzyl 3-hydroxyphenylacetate a key tool for medicinal chemists.
This guide provides a comprehensive technical overview of Benzyl 3-hydroxyphenylacetate, detailing its chemical and structural properties, a robust protocol for its synthesis via Fischer-Speier esterification, and an exploration of its applications as a strategic intermediate in the synthesis of potential therapeutic agents.
Section 1: Molecular Structure and Chemical Identity
The structure of Benzyl 3-hydroxyphenylacetate features a central acetate core bonded to a 3-hydroxyphenyl ring and a benzyl group via an ester linkage. This arrangement provides a unique combination of a reactive phenol, an ester functional group, and two aromatic rings, offering multiple sites for further chemical modification.
Caption: Chemical structure of Benzyl 2-(3-hydroxyphenyl)acetate.
Section 2: Physicochemical and Spectroscopic Profile
A precise understanding of the physicochemical properties is essential for handling, reaction setup, and purification. The key properties for Benzyl 3-hydroxyphenylacetate are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 295320-25-1 | [2][3][4] |
| Molecular Formula | C₁₅H₁₄O₃ | [3] |
| Molecular Weight | 242.27 g/mol | [3] |
| Appearance | Cream to pale brown powder | [2][5] |
| Melting Point | 76.5 - 82.5 °C | [2][5] |
| Purity | ≥97.5% (by GC) | [2] |
| Boiling Point | Data not available | |
| Solubility | Data not available (Expected to be soluble in common organic solvents like DCM, EtOAc, and alcohols) |
| Density | Data not available | |
Spectroscopic Signature Analysis (Theoretical)
-
¹H NMR (Proton NMR):
-
Aromatic Protons (Benzyl Group): A multiplet is expected in the range of δ 7.30-7.45 ppm, integrating to 5 hydrogens.
-
Aromatic Protons (Hydroxyphenyl Group): Four protons on the substituted ring will appear as complex multiplets between δ 6.70-7.20 ppm.
-
Benzylic Methylene Protons (-O-CH₂-Ph): A sharp singlet is predicted around δ 5.15 ppm, integrating to 2 hydrogens.
-
Methylene Protons (-CH₂-COO-): A singlet is expected near δ 3.65 ppm, integrating to 2 hydrogens.
-
Phenolic Proton (-OH): A broad singlet, which may be exchangeable with D₂O, is anticipated, with a chemical shift that can vary widely (typically δ 5.0-9.0 ppm) depending on solvent and concentration.
-
-
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon (C=O): A peak is expected in the downfield region, around δ 171-173 ppm.
-
Aromatic Carbons: Multiple signals will appear in the δ 115-158 ppm range. The carbon bearing the hydroxyl group (C-OH) is expected around δ 156-158 ppm, while the ipso-carbon of the benzyl ring will be near δ 135-136 ppm.
-
Benzylic Methylene Carbon (-O-CH₂-Ph): A signal is predicted around δ 66-67 ppm.
-
Methylene Carbon (-CH₂-COO-): A peak is expected around δ 41-43 ppm.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch (Phenol): A broad absorption band is expected in the region of 3200-3500 cm⁻¹.
-
C=O Stretch (Ester): A strong, sharp absorption band should appear around 1730-1750 cm⁻¹.
-
C-O Stretch (Ester): A strong band is expected in the 1150-1250 cm⁻¹ region.
-
C-H Stretch (Aromatic): Signals will be observed just above 3000 cm⁻¹.
-
Section 3: Synthesis Protocol via Fischer-Speier Esterification
The most direct and classical approach for synthesizing Benzyl 3-hydroxyphenylacetate is the Fischer-Speier esterification. This method involves the acid-catalyzed reaction between 3-hydroxyphenylacetic acid and benzyl alcohol. The reaction is reversible, so conditions are optimized to drive the equilibrium towards the product, typically by removing water as it forms using a Dean-Stark apparatus.[6][7]
Causality Behind Experimental Choices:
-
Catalyst: A strong protic acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is used to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.[8]
-
Solvent and Water Removal: Toluene is an ideal solvent as it is non-polar and forms a low-boiling azeotrope with water. This allows for the continuous removal of the water byproduct via a Dean-Stark trap, which is crucial for shifting the reaction equilibrium to favor ester formation according to Le Châtelier's principle.[9]
-
Workup: The post-reaction wash with sodium bicarbonate solution is essential to neutralize the acid catalyst and remove any unreacted 3-hydroxyphenylacetic acid, simplifying the final purification.[10]
-
Purification: Due to the high boiling point of the product, purification is best achieved by recrystallization or column chromatography, as vacuum distillation might require high temperatures that could risk decomposition.
Detailed Step-by-Step Methodology
Materials:
-
3-Hydroxyphenylacetic acid
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate and hexanes for chromatography/recrystallization
Equipment:
-
Round-bottom flask
-
Dean-Stark trap and reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for purification (chromatography column or recrystallization)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxyphenylacetic acid (1.0 eq.), benzyl alcohol (1.2 eq.), and toluene (approx. 2-3 mL per gram of carboxylic acid).
-
Catalyst Addition: Add the acid catalyst, p-TsOH·H₂O (0.05 eq.), to the stirred mixture.
-
Reflux and Water Removal: Assemble a Dean-Stark trap and reflux condenser atop the flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours).
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Cooling and Quenching: Once complete, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate.
-
Aqueous Workup: Transfer the organic mixture to a separatory funnel. Wash sequentially with:
-
Saturated NaHCO₃ solution (2x) to neutralize the catalyst and remove unreacted acid. (Caution: CO₂ evolution may occur).
-
Water (1x).
-
Brine (1x) to break any emulsions and begin the drying process.
-
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to obtain the pure Benzyl 3-hydroxyphenylacetate.
Caption: Workflow for the synthesis of Benzyl 3-hydroxyphenylacetate.
Section 4: Applications in Research and Drug Development
The primary utility of Benzyl 3-hydroxyphenylacetate lies in its role as a synthetic intermediate and a protected precursor to the bioactive molecule, 3-hydroxyphenylacetic acid (3-HPAA).
Precursor to a Bioactive Metabolite
Recent studies have identified 3-HPAA, a microbial metabolite of dietary flavonoids, as a compound with significant cardiovascular effects. Research has shown that 3-HPAA can induce a dose-dependent decrease in arterial blood pressure in hypertensive models[1]. The proposed mechanism involves the relaxation of blood vessels, a process partially dependent on the integrity of the endothelium and the production of nitric oxide[1]. Furthermore, 3-HPAA and related phenolic metabolites exhibit antioxidant properties, which may contribute to their beneficial health effects[11].
Role as a Protected Synthetic Intermediate
In the context of multi-step organic synthesis, protecting reactive functional groups is a cornerstone strategy. The benzyl group in Benzyl 3-hydroxyphenylacetate serves two key purposes:
-
Protection of the Carboxylic Acid: The ester linkage masks the acidic proton and nucleophilicity of the carboxylate, preventing it from interfering with reactions targeting other parts of the molecule. The benzyl group is a robust protecting group that is stable to a wide range of reaction conditions but can be readily removed under mild, neutral conditions via catalytic hydrogenation (e.g., H₂, Pd/C).
-
Enabling Further Functionalization: With the carboxylic acid protected, the phenolic hydroxyl group can be selectively modified. For example, it can be alkylated or acylated to build more complex molecular architectures. This makes Benzyl 3-hydroxyphenylacetate a versatile starting point for creating libraries of compounds for structure-activity relationship (SAR) studies.
Its structural isomer, Benzyl (4-hydroxyphenyl)acetate, is documented as an intermediate in the preparation of metabolites for the drug Camostat, highlighting the established role of such compounds in pharmaceutical research and development[12]. By analogy, Benzyl 3-hydroxyphenylacetate is a valuable tool for researchers aiming to synthesize novel drug candidates that incorporate the 3-HPAA scaffold.
Section 5: Safety and Handling
A specific Safety Data Sheet (SDS) for Benzyl 3-hydroxyphenylacetate is not widely available. However, based on its structure as a phenolic ester, standard laboratory safety precautions should be observed.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.
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Hradilova, L., et al. (2020). Glucuronidated Hydroxyphenylacetic and Hydroxyphenylpropanoic Acids as Standards for Bioavailability Studies with Flavonoids. ACS Omega. Available at: [Link]
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Poon, K. W., & Dudley, G. B. (2006). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. The Journal of organic chemistry. Available at: [Link]
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